molecular formula C13H17N5 B12264311 4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine

Cat. No.: B12264311
M. Wt: 243.31 g/mol
InChI Key: RNIHKLAUNAGGAM-UHFFFAOYSA-N
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Description

4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a methyl group and an azetidine ring, which is further substituted with a 2-methyl-1H-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a nucleophilic substitution reaction. For example, a halogenated pyrimidine derivative can react with an azetidine derivative in the presence of a base.

    Attachment of the Imidazole Moiety: The final step involves the alkylation of the azetidine ring with a 2-methyl-1H-imidazole derivative. This can be achieved using a suitable alkylating agent such as an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or form hydrogen bonds, while the pyrimidine and azetidine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine: Similar structure but lacks the 2-methyl group on the imidazole ring.

    6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine: Similar structure but lacks the 4-methyl group on the pyrimidine ring.

    4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]pyrrolidin-1-yl}pyrimidine: Similar structure but contains a pyrrolidine ring instead of an azetidine ring.

Uniqueness

The uniqueness of 4-methyl-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

4-methyl-6-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrimidine

InChI

InChI=1S/C13H17N5/c1-10-5-13(16-9-15-10)18-7-12(8-18)6-17-4-3-14-11(17)2/h3-5,9,12H,6-8H2,1-2H3

InChI Key

RNIHKLAUNAGGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CC(C2)CN3C=CN=C3C

Origin of Product

United States

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